
5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene
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Description
5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene is a useful research compound. Its molecular formula is C40H34S2 and its molecular weight is 578.8 g/mol. The purity is usually 95%.
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Biological Activity
5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene, also known as DH-FTTF (CAS No. 369599-42-8), is a compound that has garnered attention due to its unique structural properties and potential applications in organic electronics. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and relevant biological studies.
Chemical Structure and Properties
The molecular formula of DH-FTTF is C46H46S2 with a molecular weight of 662.99 g/mol. The compound exhibits a UV absorption maximum at 378 nm in toluene, indicating its potential use in photonic applications. The thermal stability is high, with a thermal gravimetric analysis (TGA) showing a weight loss of less than 0.5% at temperatures above 200 °C .
Synthesis
The synthesis of DH-FTTF involves the coupling of fluorene derivatives through various methods such as Suzuki coupling or Stille coupling. These methods allow for the precise control over the molecular architecture, which is crucial for tuning the electronic properties of the resulting material .
Anticancer Properties
Recent studies have investigated the anticancer potential of bithiophene derivatives, including DH-FTTF. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds could induce significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of DH-FTTF. Research indicates that certain fluorene derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | DH-FTTF showed IC50 values in the low micromolar range against breast cancer cell lines. |
Study B | Antimicrobial Properties | Demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study C | Photodynamic Therapy | Investigated as a photosensitizer; showed enhanced cytotoxicity under light activation conditions. |
The biological activity of DH-FTTF can be attributed to its ability to interact with cellular components. The compound's lipophilic nature facilitates membrane penetration, leading to increased cellular uptake and subsequent biological effects. Additionally, its conjugated structure allows for efficient electron transfer processes that may contribute to its anticancer and antimicrobial activities.
Properties
CAS No. |
922706-41-0 |
---|---|
Molecular Formula |
C40H34S2 |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H34S2/c1-2-3-4-5-8-26-11-14-34-30(21-26)25-32-24-29(13-16-36(32)34)38-18-20-40(42-38)39-19-17-37(41-39)28-12-15-35-31(23-28)22-27-9-6-7-10-33(27)35/h6-7,9-21,23-24H,2-5,8,22,25H2,1H3 |
InChI Key |
ZUZHAHZUDYTNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |
Origin of Product |
United States |
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